molecular formula C5H10O2 B13899793 (4S)-4-Hydroxypentan-2-one CAS No. 73836-68-7

(4S)-4-Hydroxypentan-2-one

Cat. No.: B13899793
CAS No.: 73836-68-7
M. Wt: 102.13 g/mol
InChI Key: PCYZZYAEGNVNMH-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4S)-4-Hydroxypentan-2-one is an organic compound with the molecular formula C5H10O2 It is a chiral molecule, meaning it has a non-superimposable mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

(4S)-4-Hydroxypentan-2-one can be synthesized through several methods. One common approach involves the reduction of 4-hydroxy-2-pentanone using a chiral catalyst to ensure the desired stereochemistry. Another method includes the asymmetric hydrogenation of 4-oxopentanoic acid derivatives.

Industrial Production Methods

Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using advanced chiral catalysts and controlled reaction conditions to maintain the stereochemistry of the product.

Chemical Reactions Analysis

Types of Reactions

(4S)-4-Hydroxypentan-2-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-oxopentanoic acid.

    Reduction: It can be reduced to 4-hydroxypentanol.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products

    Oxidation: 4-oxopentanoic acid.

    Reduction: 4-hydroxypentanol.

    Substitution: Various substituted pentanones depending on the reagent used.

Scientific Research Applications

(4S)-4-Hydroxypentan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: It serves as a precursor in the biosynthesis of certain natural products.

    Medicine: It is investigated for its potential role in drug development, particularly in the synthesis of chiral pharmaceuticals.

    Industry: It is used in the production of flavors, fragrances, and other fine chemicals.

Mechanism of Action

The mechanism of action of (4S)-4-Hydroxypentan-2-one involves its interaction with specific molecular targets. In biological systems, it may act as a substrate for enzymes involved in metabolic pathways. The hydroxyl group and the ketone functionality allow it to participate in various biochemical reactions, influencing cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    (4R)-4-Hydroxypentan-2-one: The enantiomer of (4S)-4-Hydroxypentan-2-one, differing only in the spatial arrangement of atoms.

    4-Hydroxy-2-pentanone: A racemic mixture containing both (4S) and (4R) enantiomers.

    4-Oxopentanoic acid: An oxidized form of this compound.

Uniqueness

This compound is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions in chemical and biological systems. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds, which are crucial in pharmaceuticals and other applications where stereochemistry plays a critical role.

Properties

CAS No.

73836-68-7

Molecular Formula

C5H10O2

Molecular Weight

102.13 g/mol

IUPAC Name

(4S)-4-hydroxypentan-2-one

InChI

InChI=1S/C5H10O2/c1-4(6)3-5(2)7/h4,6H,3H2,1-2H3/t4-/m0/s1

InChI Key

PCYZZYAEGNVNMH-BYPYZUCNSA-N

Isomeric SMILES

C[C@@H](CC(=O)C)O

Canonical SMILES

CC(CC(=O)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.